Dual SYK/FLT3 Inhibition Potency: TAK‑659 Achieves Balanced Low‑Nanomolar Activity Unmatched by Any Other Clinical SYK or FLT3 Inhibitor
TAK‑659 is the only clinically evaluated agent that inhibits both SYK and FLT3 with single‑digit nanomolar IC₅₀ values and a near‑equipotent balance (ratio ≈ 1.4:1) [REFS‑1]. In contrast, fostamatinib (active metabolite R406) inhibits SYK with an IC₅₀ of 41 nM—approximately 13‑fold weaker than TAK‑659—and exhibits only modest FLT3 activity (Ki 30 nM) that is not therapeutically leveraged [REFS‑2]. Entospletinib is a potent SYK inhibitor (IC₅₀ 7.7 nM) but is designed to spare FLT3, achieving 13‑ to >1000‑fold cellular selectivity for SYK [REFS‑3]. Gilteritinib potently inhibits FLT3 (IC₅₀ 0.29 nM) but has no meaningful SYK activity [REFS‑4]. Cerdulatinib inhibits SYK (IC₅₀ 32 nM) but its second primary target is JAK, not FLT3 [REFS‑5]. This unique balanced dual‑inhibition profile means TAK‑659 is the only compound that can simultaneously interrogate SYK‑ and FLT3‑dependent signaling in a single experimental agent.
| Evidence Dimension | Kinase inhibition potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | SYK IC₅₀ = 3.2 nM; FLT3 IC₅₀ = 4.6 nM [REFS‑1] |
| Comparator Or Baseline | Fostamatinib: SYK IC₅₀ = 41 nM, FLT3 Ki = 30 nM [REFS‑2]; Entospletinib: SYK IC₅₀ = 7.7 nM, FLT3 not inhibited [REFS‑3]; Gilteritinib: FLT3 IC₅₀ = 0.29 nM, SYK not inhibited [REFS‑4]; Cerdulatinib: SYK IC₅₀ = 32 nM, JAK1‑3/TYK2 primary, no FLT3 [REFS‑5] |
| Quantified Difference | TAK‑659 SYK potency is 13‑fold stronger than fostamatinib (3.2 vs. 41 nM); TAK‑659 is the only agent with balanced FLT3 inhibition (4.6 nM) among SYK inhibitors; gilteritinib lacks SYK activity entirely |
| Conditions | Cell‑free kinase assays (recombinant purified SYK and FLT3 enzymes); cellular target modulation confirmed by phospho‑SYK (pSYK525) and phospho‑FLT3 (pFLT3591) in AML models [REFS‑1] |
Why This Matters
For researchers studying malignancies where both SYK and FLT3 drive disease (e.g., FLT3‑ITD AML with SYK activation, certain DLBCL subtypes), no other single compound can replace TAK‑659 without losing pharmacological coverage of one critical target.
- [1] Yu J, Huck J, Theisen M, et al. Anti‑tumor activity of TAK‑659, a dual inhibitor of SYK and FLT‑3 kinases, in AML models. J Clin Oncol. 2016;34(15_suppl):e14091. View Source
